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Compound Name:
1-carboxamide

Cat. No. 8109103

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the chiral
molecule (R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide. Due to the limited availability of
a complete public spectral dataset for the (R)-enantiomer, this guide utilizes data from its
enantiomer, (S)-(+)-2,2-Dimethylcyclopropane-1-carboxamide, and the corresponding
racemate. In achiral spectroscopic analyses such as standard NMR, IR, and MS, enantiomers
exhibit identical spectral properties. The data herein is presented to serve as a reliable
reference for researchers engaged in the synthesis, characterization, and application of this
compound in drug discovery and development.

Spectral Data Summary

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance
(NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for 2,2-Dimethylcyclopropane-
1-carboxamide.

Table 1: *H NMR Spectral Data

Data obtained from the (S)-enantiomer.
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Chemical Shift (3)
ppm

Multiplicity

Integration Assignment

[Data not publicly
available]

[Data not publicly

available]

[Data not publicly
available]

[Data not publicly
available]

Table 2: *C NMR Spectral Data

Data corresponds to the racemic mixture, 2,2-Dimethylcyclopropanecarboxamide.[1]

Chemical Shift (6) ppm Assignment
[Data not publicly available] C=0 (Amide)
[Data not publicly available] C(CHs)2
[Data not publicly available] CH

[Data not publicly available] CH2

[Data not publicly available] C(CHs)2

Table 3: IR Spectral Data

Data corresponds to the (S)-enantiomer, obtained via Attenuated Total Reflectance (ATR).
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Wavenumber (cm~?) Intensity Assignment

[Data not publicly available] Strong N-H Stretch

[Data not publicly available] Strong C-H Stretch

[Data not publicly available] Strong C=0 Stretch (Amide I)
[Data not publicly available] Medium N-H Bend (Amide II)

Table 4: Mass Spectrometry Data

Data corresponds to the racemic mixture, obtained via Gas Chromatography-Mass
Spectrometry (GC-MS).

mlz Relative Intensity (%) Assignment

113 [Data not publicly available] [M]* (Molecular lon)
98 [Data not publicly available] [M - NHs]*

70 [Data not publicly available] [Further fragmentation]
55 [Data not publicly available] [Further fragmentation]

Experimental Protocols

The following protocols provide a general framework for the acquisition of spectral data for (R)-
(-)-2,2-Dimethylcyclopropane-1-carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A solution of (R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide (5-10
mg) is prepared in a deuterated solvent (e.g., CDCls, DMSO-de) in a standard 5 mm NMR
tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (O

ppm).

e H NMR Spectroscopy: Proton NMR spectra are recorded on a spectrometer operating at a
frequency of 300 MHz or higher. A sufficient number of scans are acquired to achieve a good
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signal-to-noise ratio. Key parameters to be set include the spectral width, acquisition time,
and relaxation delay.

13C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument,
typically at a frequency of 75 MHz or higher. Proton decoupling is employed to simplify the
spectrum. A larger number of scans and a longer relaxation delay are generally required
compared to *H NMR due to the lower natural abundance and smaller gyromagnetic ratio of
the 13C nucleus.

Infrared (IR) Spectroscopy

Sample Preparation: For Fourier-Transform Infrared (FT-IR) spectroscopy using an
Attenuated Total Reflectance (ATR) accessory, a small amount of the solid sample is placed
directly onto the ATR crystal.

Data Acquisition: The IR spectrum is recorded over the mid-infrared range (typically 4000-
400 cm~1). A background spectrum of the clean ATR crystal is first collected and subtracted
from the sample spectrum. Multiple scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Sample Introduction: For Gas Chromatography-Mass Spectrometry (GC-MS), a dilute
solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) is
injected into the GC inlet. The GC column separates the components of the sample before
they enter the mass spectrometer.

lonization: Electron lonization (El) is a common method for this type of molecule, typically
performed at 70 eV.

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the
ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides
information about the molecular weight and fragmentation pattern of the compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic

characterization of a chiral molecule like (R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide.
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Workflow for Spectroscopic Analysis of (R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide
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Caption: A logical workflow for the synthesis, purification, and comprehensive spectroscopic
characterization of (R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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